molecular formula C9H3F7O3 B14570821 Methyl difluoro(pentafluorophenoxy)acetate CAS No. 61382-05-6

Methyl difluoro(pentafluorophenoxy)acetate

Cat. No.: B14570821
CAS No.: 61382-05-6
M. Wt: 292.11 g/mol
InChI Key: HOWJHLFORDCSJW-UHFFFAOYSA-N
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Description

Methyl difluoro(pentafluorophenoxy)acetate is a chemical compound characterized by the presence of both difluoromethyl and pentafluorophenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl difluoro(pentafluorophenoxy)acetate typically involves the reaction of pentafluorophenol with difluoroacetic acid derivatives. One common method includes the use of methyl difluoroacetate as a starting material, which reacts with pentafluorophenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions: Methyl difluoro(pentafluorophenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while coupling reactions can produce complex aromatic compounds .

Scientific Research Applications

Methyl difluoro(pentafluorophenoxy)acetate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl difluoro(pentafluorophenoxy)acetate exerts its effects involves interactions with various molecular targets. The difluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, making it more effective in biological systems. The pentafluorophenoxy group can interact with specific enzymes and receptors, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

  • Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate
  • Difluoroalkanes
  • Fluorinated aromatic compounds

Comparison: Methyl difluoro(pentafluorophenoxy)acetate is unique due to the presence of both difluoromethyl and pentafluorophenoxy groups, which confer distinct chemical and physical properties. Compared to similar compounds, it offers enhanced reactivity and stability, making it a valuable tool in various applications .

Properties

CAS No.

61382-05-6

Molecular Formula

C9H3F7O3

Molecular Weight

292.11 g/mol

IUPAC Name

methyl 2,2-difluoro-2-(2,3,4,5,6-pentafluorophenoxy)acetate

InChI

InChI=1S/C9H3F7O3/c1-18-8(17)9(15,16)19-7-5(13)3(11)2(10)4(12)6(7)14/h1H3

InChI Key

HOWJHLFORDCSJW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(OC1=C(C(=C(C(=C1F)F)F)F)F)(F)F

Origin of Product

United States

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